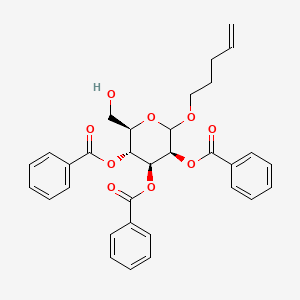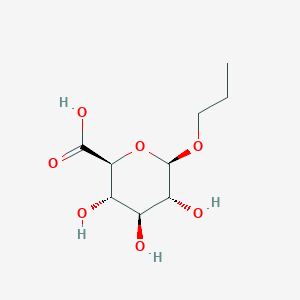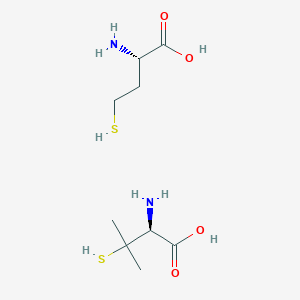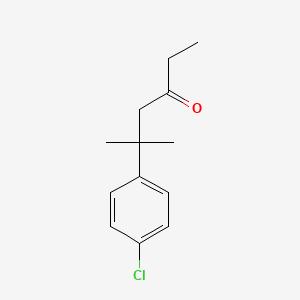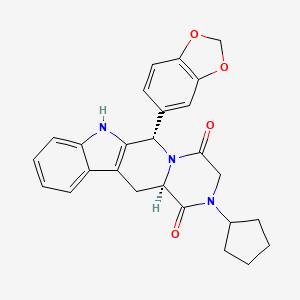
N-Desmethyl-N-cyclopentyl cis-ent-tadalafil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Desmethyl-N-cyclopentyl cis-ent-tadalafil (DC-Tadalafil) is a synthetic compound that has recently been developed for use in scientific research. It is a metabolite of the drug tadalafil, which is used to treat erectile dysfunction. DC-Tadalafil has been found to have a variety of biochemical and physiological effects in laboratory experiments, and it is being studied for potential applications in scientific research.
作用机制
The mechanism of action of N-Desmethyl-N-cyclopentyl cis-ent-tadalafil is not yet fully understood. However, it is believed that this compound binds to certain receptors in the body, such as the cyclic guanosine monophosphate (cGMP) receptor, which is involved in the regulation of blood flow. Additionally, this compound has been found to interact with certain enzymes, such as phosphodiesterase type 5 (PDE5), which is involved in the breakdown of cGMP. These interactions are believed to be responsible for the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects in laboratory experiments. For example, this compound has been found to have anti-inflammatory effects, as well as antioxidant properties. Additionally, this compound has been found to have neuroprotective effects, and it has been found to reduce the risk of ischemic stroke in laboratory experiments.
实验室实验的优点和局限性
The use of N-Desmethyl-N-cyclopentyl cis-ent-tadalafil in laboratory experiments has both advantages and limitations. One of the advantages of using this compound in laboratory experiments is that it is relatively easy to synthesize and is stable in a variety of solvents. Additionally, this compound has been found to have a variety of biochemical and physiological effects in laboratory experiments. However, one of the limitations of using this compound in laboratory experiments is that its mechanism of action is still not fully understood. Additionally, the long-term effects of this compound have not yet been studied, and it is not yet known if this compound is safe for use in humans.
未来方向
There are a number of potential future directions for research on N-Desmethyl-N-cyclopentyl cis-ent-tadalafil. One potential direction is to further study the mechanism of action of this compound and to identify any potential interactions with other molecules. Additionally, further research is needed to determine the long-term effects of this compound and to determine if it is safe for use in humans. Additionally, further research is needed to identify potential applications of this compound in scientific research and to develop potential treatments for diseases such as rheumatoid arthritis and cancer. Finally, further research is needed to optimize the synthesis method of this compound and to identify potential methods for increasing the stability of the compound.
合成方法
N-Desmethyl-N-cyclopentyl cis-ent-tadalafil is synthesized by a process called hydrogenation. In this process, a hydrogen atom is added to the molecule of tadalafil to produce this compound. The hydrogenation process is carried out in a solvent, such as methanol, and the reaction is catalyzed by a palladium catalyst. The reaction takes place at a temperature of approximately 150°C. The reaction is reversible, meaning that the this compound can be converted back to tadalafil if desired.
科学研究应用
N-Desmethyl-N-cyclopentyl cis-ent-tadalafil has potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects in laboratory experiments, and it is being studied for potential applications in scientific research. For example, this compound has been found to have anti-inflammatory effects in laboratory experiments, and it is being studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been found to have antioxidant properties in laboratory experiments, and it is being studied as a potential treatment for oxidative stress-related diseases such as cancer.
属性
| { "Design of the Synthesis Pathway": "The synthesis of N-Desmethyl-N-cyclopentyl cis-ent-tadalafil can be achieved through a multi-step process involving the modification of the parent compound tadalafil.", "Starting Materials": [ "Tadalafil", "Cyclopentylmagnesium bromide", "Lithium aluminum hydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Chloroacetyl chloride", "Triethylamine", "Sodium borohydride", "Acetic acid", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Tadalafil is reacted with cyclopentylmagnesium bromide in the presence of a catalyst to form N-cyclopentyl tadalafil.", "N-cyclopentyl tadalafil is then reduced with lithium aluminum hydride in methanol to form N-Desmethyl-N-cyclopentyl tadalafil.", "N-Desmethyl-N-cyclopentyl tadalafil is then reacted with hydrochloric acid to form N-Desmethyl-N-cyclopentyl cis-ent-tadalafil.", "Chloroacetyl chloride is reacted with triethylamine to form the chloroacetyl triethylammonium salt.", "The chloroacetyl triethylammonium salt is then reacted with sodium borohydride in the presence of acetic acid to form the chloroacetyl alcohol.", "The chloroacetyl alcohol is then reacted with N-Desmethyl-N-cyclopentyl cis-ent-tadalafil in ethyl acetate to form N-Desmethyl-N-cyclopentyl cis-ent-tadalafil chloroacetate.", "The N-Desmethyl-N-cyclopentyl cis-ent-tadalafil chloroacetate is then hydrolyzed with sodium hydroxide in water to form N-Desmethyl-N-cyclopentyl cis-ent-tadalafil." ] } | |
| 171488-19-0 | |
分子式 |
C26H25N3O4 |
分子量 |
443.5 g/mol |
IUPAC 名称 |
(2R,8S)-2-(1,3-benzodioxol-5-yl)-6-cyclopentyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |
InChI |
InChI=1S/C26H25N3O4/c30-23-13-28(16-5-1-2-6-16)26(31)20-12-18-17-7-3-4-8-19(17)27-24(18)25(29(20)23)15-9-10-21-22(11-15)33-14-32-21/h3-4,7-11,16,20,25,27H,1-2,5-6,12-14H2/t20-,25+/m0/s1 |
InChI 键 |
PWUCUSITNKSTMS-NBGIEHNGSA-N |
手性 SMILES |
C1CCC(C1)N2CC(=O)N3[C@H](C2=O)CC4=C([C@H]3C5=CC6=C(C=C5)OCO6)NC7=CC=CC=C47 |
SMILES |
C1CCC(C1)N2CC(=O)N3C(C2=O)CC4=C(C3C5=CC6=C(C=C5)OCO6)NC7=CC=CC=C47 |
规范 SMILES |
C1CCC(C1)N2CC(=O)N3C(C2=O)CC4=C(C3C5=CC6=C(C=C5)OCO6)NC7=CC=CC=C47 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




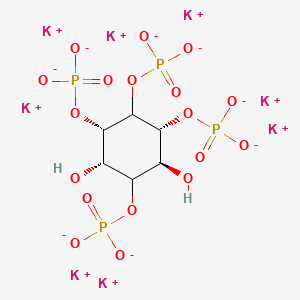
![6-Ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine Hydrochloride](/img/structure/B1147513.png)
![2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine](/img/structure/B1147515.png)
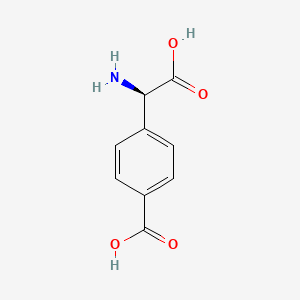
![Tetrasodium;8-hydroxy-7-[[4-[2-[4-[(8-hydroxy-5-sulfonatoquinolin-7-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]quinoline-5-sulfonate](/img/structure/B1147518.png)
